2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
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Overview
Description
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound with a unique molecular structure. It is characterized by the presence of two chlorine atoms and an aldehyde group attached to a pyrrolo[2,1-f][1,2,4]triazine core.
Mechanism of Action
Target of Action
The compound 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold . This scaffold is known to possess numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . These include inhibitors of Eg5, VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, and the hedgehog (Hh) signaling pathway .
Mode of Action
Given its structural similarity to other pyrrolo[2,1-f][1,2,4]triazine derivatives, it is likely to interact with its targets (such as kinases) by binding to their active sites and inhibiting their function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, if it inhibits kinases, it could affect pathways related to cell proliferation, differentiation, and division .
Pharmacokinetics
It is known that c-nucleosides, which include pyrrolo[2,1-f][1,2,4]triazine derivatives, have enhanced metabolism and pharmacokinetic properties compared to n-nucleosides . This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets. For example, if it inhibits kinases, it could slow down or stop cell proliferation, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by its recommended storage under inert gas (nitrogen or Argon) at 2-8°C
Preparation Methods
The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate chlorinating agents under controlled conditions. Another approach includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired triazine ring . Industrial production methods often involve multistep synthesis processes, including transition metal-mediated reactions and rearrangement of pyrrolooxadiazines .
Chemical Reactions Analysis
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazine derivatives .
Scientific Research Applications
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials .
Comparison with Similar Compounds
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be compared with other similar compounds, such as:
- 4-Chloropyrrolo[2,1-f][1,2,4]triazine
- 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
- Pyrrolo[2,1-f][1,2,4]triazine derivatives with different substituents
These compounds share the same core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
IUPAC Name |
2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-6-5-2-1-4(3-13)12(5)11-7(9)10-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZJNMLBWODZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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